
4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide, also known as MPB-4, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.
作用機序
The mechanism of action of 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. In cancer research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In Alzheimer's disease research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to inhibit the activity of the enzyme beta-secretase, which is involved in the formation of amyloid-beta plaques. In inflammatory disease research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to inhibit the activity of the receptor TLR4, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to decrease the expression of genes involved in cell proliferation and increase the expression of genes involved in apoptosis. In Alzheimer's disease research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to decrease the levels of amyloid-beta plaques in the brain. In inflammatory disease research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to decrease the levels of inflammatory cytokines in the body.
実験室実験の利点と制限
4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has several advantages for lab experiments, including its high purity and high yield synthesis method. However, there are also limitations to its use, such as its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide. In cancer research, further studies are needed to determine the optimal dosage and administration route of 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide for maximum efficacy. In Alzheimer's disease research, further studies are needed to determine the long-term effects of 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide on cognitive function. In inflammatory disease research, further studies are needed to determine the potential of 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide as a therapeutic agent for various inflammatory diseases. Additionally, further studies are needed to explore the potential of 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide as a scaffold for the development of novel therapeutic agents.
合成法
The synthesis of 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 4-fluorobenzenesulfonyl chloride with 5-methyl-2-pyridylamine in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been optimized to yield high purity and high yield of 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide.
科学的研究の応用
4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammatory diseases. In cancer research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to inhibit the formation of amyloid-beta plaques. In inflammatory disease research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to inhibit the production of inflammatory cytokines.
特性
IUPAC Name |
4-fluoro-N-(5-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c1-9-2-7-12(14-8-9)15-18(16,17)11-5-3-10(13)4-6-11/h2-8H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCSKBQDGYVNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203754 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Fluoro-N-(5-methyl-pyridin-2-yl)-benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5717613.png)
![methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate](/img/structure/B5717618.png)
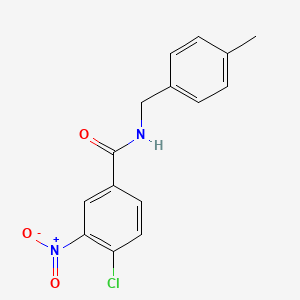
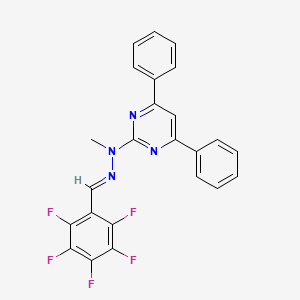

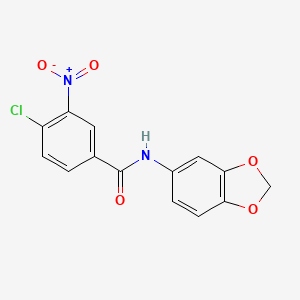
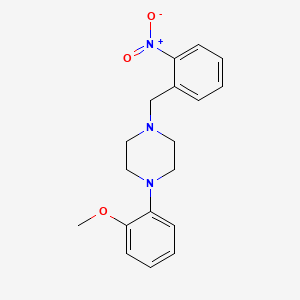

![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5717691.png)
![2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5717692.png)
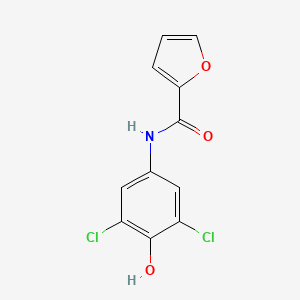
![N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5717704.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5717707.png)
